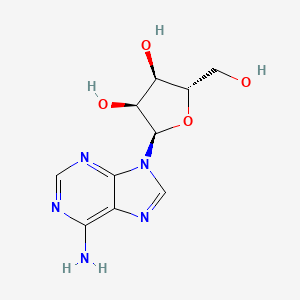![molecular formula C36H68N4O10S2 B13725652 N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine is a biotinylated long-chain alkanethiol. This compound is particularly suitable for self-assembly from solution onto gold surfaces. The control of surface functionality using these self-assembled monolayers (SAMs) makes the exploration of interactions such as protein recognition possible .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine involves the conjugation of biotin with a long-chain alkanethiol through ethylenediamine. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with Ethylenediamine: The activated biotin is then reacted with ethylenediamine to form biotinylated ethylenediamine.
Attachment of Alkanethiol: The biotinylated ethylenediamine is further reacted with a long-chain alkanethiol containing a mercapto group to form the final product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and purity, often involving automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products formed during oxidation.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine has a wide range of scientific research applications:
Chemistry: Used in the formation of self-assembled monolayers (SAMs) on gold surfaces for studying surface interactions.
Biology: Employed in protein recognition studies due to its biotinylated structure, which allows for strong binding with streptavidin.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine involves its ability to form self-assembled monolayers on gold surfaces. The mercapto group binds strongly to gold, while the biotinylated end can interact with streptavidin or other biotin-binding proteins. This dual functionality allows for the precise control of surface properties and the study of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine
- Mercapto-PEG-Biotin : Combines biotin with a polyethylene glycol (PEG) chain, providing solubility and stability.
- Biotinylated Alkanethiols : Various lengths of alkanethiols conjugated with biotin for different applications .
Uniqueness
N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N’-(biotinyl)ethylenediamine is unique due to its specific structure, which combines a long alkanethiol chain with biotin and ethylenediamine. This structure allows for versatile applications in surface chemistry, protein recognition, and biosensor development .
Properties
Molecular Formula |
C36H68N4O10S2 |
|---|---|
Molecular Weight |
781.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H68N4O10S2/c41-33(13-9-8-12-32-34-31(30-52-32)39-35(42)40-34)37-14-15-38-36(43)50-28-27-49-26-25-48-24-23-47-22-21-46-20-19-45-18-17-44-16-10-6-4-2-1-3-5-7-11-29-51/h31-32,34,51H,1-30H2,(H,37,41)(H,38,43)(H2,39,40,42) |
InChI Key |
BVKHXFPOEVZQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)OCCOCCOCCOCCOCCOCCOCCCCCCCCCCCS)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)



![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
